molecular formula C22H16FN3O5 B4602072 METHYL 2-(3-{[(5E)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE

METHYL 2-(3-{[(5E)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE

Cat. No.: B4602072
M. Wt: 421.4 g/mol
InChI Key: QOROCAAFFQGSDW-XNTDXEJSSA-N
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Description

The compound contains an indole group, a pyrimidine group, and a fluorophenyl group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyrimidine is a six-membered ring with two nitrogen atoms. The presence of these groups could potentially give the compound interesting biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the pyrimidine group, and the attachment of the fluorophenyl group. Without specific information, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The indole and pyrimidine rings are aromatic, meaning they have a special stability due to the delocalization of π electrons .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole, pyrimidine, and fluorophenyl groups. The indole group, for example, is known to undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the indole, pyrimidine, and fluorophenyl groups. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .

Future Directions

Future research could explore the potential uses of this compound in medicinal chemistry, given the known biological activities of indole-containing compounds . Further studies could also investigate the synthesis and properties of this compound in more detail.

Mechanism of Action

Target of Action

The compound, methyl (3-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate, is a complex molecule that likely interacts with multiple targets. The indole nucleus, a key component of the compound, has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .

Mode of Action

Indole derivatives, which are part of this compound, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable ADME properties

Result of Action

The molecular and cellular effects of this compound’s action are likely diverse, given the wide range of biological activities associated with indole derivatives These effects could include modulation of immune response, inhibition of viral replication, reduction of inflammation, and potential anticancer effects

Properties

IUPAC Name

methyl 2-[3-[(E)-[1-(2-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O5/c1-31-19(27)12-25-11-13(14-6-2-4-8-17(14)25)10-15-20(28)24-22(30)26(21(15)29)18-9-5-3-7-16(18)23/h2-11H,12H2,1H3,(H,24,28,30)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOROCAAFFQGSDW-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(3-{[(5E)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-(3-{[(5E)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-(3-{[(5E)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-(3-{[(5E)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE
Reactant of Route 5
METHYL 2-(3-{[(5E)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE
Reactant of Route 6
METHYL 2-(3-{[(5E)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE

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